Cas no 950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol)

2,2,5,7,8-Pentamethyl-6-Chromanol structure
950-99-2 structure
Nome do Produto:2,2,5,7,8-Pentamethyl-6-Chromanol
N.o CAS:950-99-2
MF:C14H20O2
MW:220.307404518127
MDL:MFCD00210347
CID:805280
PubChem ID:24866935

2,2,5,7,8-Pentamethyl-6-Chromanol Propriedades químicas e físicas

Nomes e Identificadores

    • 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl-
    • 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
    • 2,2,5,7,8-Pentamethyl-6-chromanol
    • PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,5,7,8-(RG)
    • 2,2,5,7,8-Pentamethyl-1-hydroxychroman
    • 2,2,5,7,8-Pentamethyl-6-hydroxychroman
    • 2,2,5,7,8-pentamethyl-6-hydroxy-chromane
    • 2,2,5,7,8-pentamethylchroman-6-ol
    • 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl
    • 6-Hydroxy-2,2,5,7,8-pentamethylchroman
    • Chroman C1
    • Chromane C1
    • PMHCR
    • 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol (ACI)
    • 6-Chromanol, 2,2,5,7,8-pentamethyl- (6CI, 7CI, 8CI)
    • APC 100
    • Chromanol
    • NSC 226236
    • PMC
    • TMC 5
    • α-C-1-Chromanol
    • NS00068192
    • SB18766
    • 2,2,5,7,8-Pentamethyl-6-chromanol #
    • 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-chromen-6-ol
    • DTXSID70241721
    • 2,2,5,7,8-Pentamethyl-6-chromanol, 8CI
    • 2,2,5,7,8-Pentamethyl-6-chromanol, 97%
    • InChI=1/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H
    • PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,2,5,7,8-
    • 2,2,5,7,8-PENTAMETHYL-6-HYDROXY CHROMAN
    • 2,2,5,7,8-Pentamethyl-6-chroman
    • CHEMBL37676
    • 2,2,5,7,9-PENTAMETHYL-6-CHROMANOL
    • 2,2,5,7,8-Pentamethyl-Benz[b]dihydropyran-6-ol
    • 950-99-2
    • PMHC
    • AKOS015912796
    • 7G73627R36
    • UNII-7G73627R36
    • DB13111
    • MFCD00210347
    • STL512513
    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,7,8-pentamethyl-
    • BP-11301
    • HY-111024
    • G12484
    • BRD-K07449869-001-01-5
    • NSC-226236
    • 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-Benzopyran-6-ol
    • 2,2,5,7,8-pentamethylchroman-6-ol.
    • 2,2,2,5,7,8-Pentamethyl-6-hydroxychroman
    • SCHEMBL633424
    • NSC226236
    • BBL036639
    • APC-100
    • PM-6-hydroxychroman
    • 10,10,2,6,5-pentamethyl-1-hydroxychroman
    • Q27268236
    • CS-0033987
    • AC-11926
    • DB-031296
    • Benz[b]dihydropyran-6-ol, 2,2,5,7,8-pentamethyl-
    • AS-61610
    • 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-ol
    • 3,4-Dihydro-6-hydroxy-2,2,5,7,8-pentamethyl-2H-1-benzopyran
    • 2,2,5,7,8-Pentamethyl-6-Chromanol
    • MDL: MFCD00210347
    • Inchi: 1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3
    • Chave InChI: SEBPXHSZHLFWRL-UHFFFAOYSA-N
    • SMILES: OC1C(C)=C2C(OC(CC2)(C)C)=C(C)C=1C

Propriedades Computadas

  • Massa Exacta: 220.14600
  • Massa monoisotópica: 220.146
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 262
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 29.5A^2
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 9
  • XLogP3: 3.6

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.034
  • Ponto de Fusão: 89-91 °C (lit.)
  • Ponto de ebulição: 344.3°C at 760 mmHg
  • Ponto de Flash: 146.1°C
  • Índice de Refracção: 1.529
  • PSA: 29.46000
  • LogP: 3.42100
  • Solubilidade: Not determined

2,2,5,7,8-Pentamethyl-6-Chromanol Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26; S36
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
  • Frases de Risco:R36/37/38

2,2,5,7,8-Pentamethyl-6-Chromanol Dados aduaneiros

  • CÓDIGO SH:2932999099
  • Dados aduaneiros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,2,5,7,8-Pentamethyl-6-Chromanol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Apollo Scientific
OR322018-1g
2,2,5,7,8-Pentamethyl-6-chromanol
950-99-2 95%
1g
£57.00 2025-02-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54380-100mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 98%
100mg
¥449.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54380-500mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 98%
500mg
¥0.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14008-5 mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 99.30%
5mg
¥287.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
430676-5G
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2
5g
¥625.24 2023-12-06
ChromaDex Standards
ASB-00016323-100-100mg
PENTAMETHYL
950-99-2
100mg
$55.00 2024-07-12
MedChemExpress
HY-111024-100mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 98.94%
100mg
¥500 2024-04-15
TargetMol Chemicals
T14008-500mg
2,2,5,7,8-Pentamethyl-6-Chromanol
950-99-2 99.3%
500mg
¥ 997 2024-07-20
A2B Chem LLC
AD13192-5g
2,2,5,7,8-Pentamethyl-6-chromanol
950-99-2 97%
5g
$125.00 2024-07-18
ChromaDex Standards
ASB-00016326-100-100mg
PENTAMETHYL
950-99-2
100mg
$79.00 2024-07-12

2,2,5,7,8-Pentamethyl-6-Chromanol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Catalysts: Water Solvents: Trifluoroacetic acid
Referência
Versatile synthesis of benzopyrans via ortho-Claisen rearrangement of allyl ethers.
Ismail, Fyaz M. D.; Hilton, Mark J.; Stefinovic, Marijan, Tetrahedron Letters, 1992, 33(26), 3795-6

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Ethanol ,  Water ;  15 min, pH 8, 37 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, pH 8, 37 °C
Referência
Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release
Mosey, R. Adam; Floreancig, Paul E., Organic & Biomolecular Chemistry, 2012, 10(39), 7980-7985

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ;  neutralized
Referência
Skin care and pharmaceutical compositions comprising chroman derivatives as lipoxygenase inhibitors
, United States, , ,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Referência
Synthesis of 2,2-dialkyl chromanes by intramolecular Ullmann C-O coupling reaction toward the total synthesis of D-α-tocopherol
Tsubogo, Tetsu; Aoyama, Saki; Takeda, Rika; Uchiro, Hiromi, Chemical & Pharmaceutical Bulletin, 2018, 66(9), 843-846

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Acetic acid ,  Zinc chloride ,  Sulfuric acid Solvents: Water
Referência
Transformation of chromanol and tocopherol and synthesis of ascorbate conjugates
Lahmann, Martina; Thiem, Joachim, Tetrahedron, 2011, 67(9), 1654-1664

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Hexane ,  1-Ethyl-3-methylimidazolium hydrogen sulfate ;  2 h, rt
Referência
Preparation of dihydrobenzopyrans
, Germany, , ,

Synthetic Routes 7

Condições de reacção
1.1 > 40 °C
Referência
Stabilization of ortho-quinone methides by a bis(sulfonium ylide) derived from 2,5-dihydroxy-[1,4]benzoquinone
Patel, Anjan; Netscher, Thomas; Rosenau, Thomas, Tetrahedron Letters, 2008, 49(15), 2442-2445

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Trifluoroacetic acid Solvents: Trifluoroacetic acid ;  rt
Referência
Hybrid-Increased Radical-Scavenging Activity of Resveratrol Derivatives by Incorporating a Chroman Moiety of Vitamin E
Yang, Jie; Liu, Guo-Yun; Lu, Dong-Liang; Dai, Fang; Qian, Yi-Ping; et al, Chemistry - A European Journal, 2010, 16(43), 12808-12813

Synthetic Routes 9

Condições de reacção
Referência
Synthesis of 6-hydroxychroman derivatives
Svishchuk, A. A.; Vysotskaya, N. N., Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1975, 41(5), 506-9

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Acetic acid
Referência
The chemistry of vitamin E. V. The direct allylation of phenols and hydroquinones
Smith, Lee Irvin; Ungnade, Herbert E.; Hoehn, Harvey H.; Wawzonek, Stanley, Journal of Organic Chemistry, 1939, 4, 305-10

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Acetic acid Catalysts: Zinc chloride Solvents: Methyl ethyl ketone ,  Toluene ;  100 °C
1.2 Solvents: Toluene ;  2 h, reflux; 4 h, reflux
Referência
Hydroxychroman-based stabilizers for organic polymer materials
, United States, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 ,  Water-d2 ;  90 min, pH 8, rt
Referência
Boryl ethers, carbonates, and cyclic acetals as oxidatively-triggered drug delivery vehicles
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Iodine oxidation of α-tocopherol and its model compound in alkaline methanol: unexpected isomerization of the product quinone monoketals
Omura, Kanji, Journal of Organic Chemistry, 1989, 54(8), 1987-90

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 ,  Water-d2 ;  pH 8, 300 K
Referência
Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether Fragmentation
Hanna, Ramsey D.; Naro, Yuta; Deiters, Alexander; Floreancig, Paul E., Journal of the American Chemical Society, 2016, 138(40), 13353-13360

Synthetic Routes 15

Condições de reacção
1.1 Reagents: o-Chloranil Catalysts: Molybdenum, di-μ-carbonyltetracarbonylbis(η5-2,4-cyclopentadien-1-yl)di-, (Mo-Mo… Solvents: Chlorobenzene ;  30 min, rt
1.2 1 h, 150 °C
Referência
Synthesis of Chromans via [3 + 3] Cyclocoupling of Phenols with Allylic Alcohols Using a Mo/o-Chloranil Catalyst System
Yamamoto, Yoshihiko; Itonaga, Kouhei, Organic Letters, 2009, 11(3), 717-720

Synthetic Routes 16

Condições de reacção
Referência
α-Tocopherol-new synthesis and its biosynthetic implications
Miller, J. A.; Wood, H. C. S., Chemical Communications (London), 1965, (3), 40-1

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Acetic acid ;  3 h, 100 °C
1.2 100 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
1.4 Reagents: Hydrochloric acid Solvents: Methanol ;  1 h, 100 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Targeted antioxidants
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção
Referência
13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives †
Walejko, Piotr; Szeleszczuk, Lukasz ; Pisklak, Dariusz Maciej; Wojtulewski, Slawomir, Molecules, 2022, 27(14),

Synthetic Routes 19

Condições de reacção
1.1 Reagents: L-Ascorbic acid Solvents: Hexane ;  20 min, rt
Referência
Reduction of 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone
Kohar, Indrajati; Southwell-Keely, Peter T., Redox Report, 2002, 7(5), 251-255

2,2,5,7,8-Pentamethyl-6-Chromanol Raw materials

2,2,5,7,8-Pentamethyl-6-Chromanol Preparation Products

2,2,5,7,8-Pentamethyl-6-Chromanol Literatura Relacionada

Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd